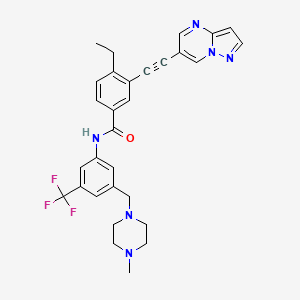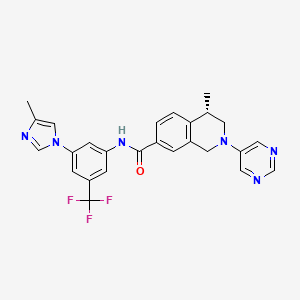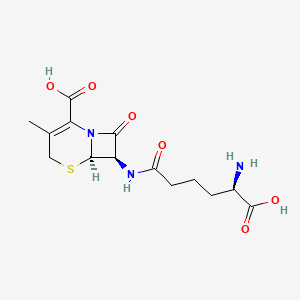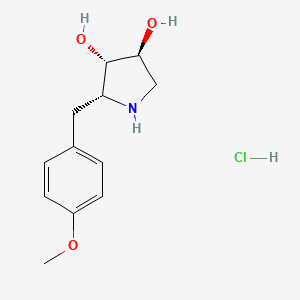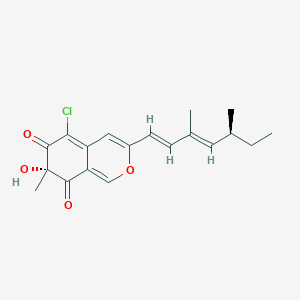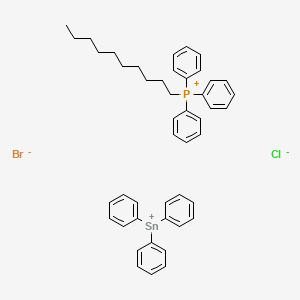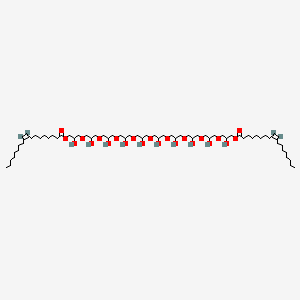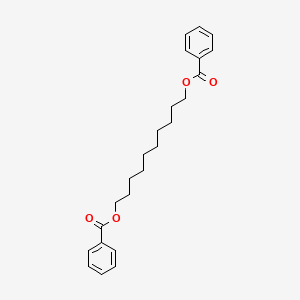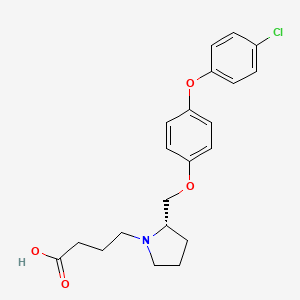
(S)-4-(2-((4-(4-氯苯氧基)苯氧基)甲基)吡咯烷-1-基)丁酸
描述
DG-051 is a novel leukotriene A4 (LTA4H) hydrolase inhibitor of leukotriene B4 biosynthesis.
科学研究应用
DG-051 as a Heart Attack Preventive
DG-051 is being developed for the prevention of heart attacks . It is a first-in-class, small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H) . This enzyme is encoded by one of the genes in the leukotriene pathway that has been linked to an increased risk of heart attacks .
DG-051’s Role in Inhibiting LTA4H
DG-051 acts as an inhibitor of LTA4H . LTA4H is an enzyme that plays a crucial role in the production of the pro-inflammatory molecule leukotriene B4 (LTB4) . By inhibiting this enzyme, DG-051 can decrease the production of LTB4, thereby potentially reducing the risk of heart attacks .
DG-051’s Pharmacokinetics
DG-051 has been found to have good bioavailability, with low variability between subjects . It has a terminal half-life of approximately 9 hours and measurable concentrations at 24 hours after dosing . This pharmacokinetic profile makes DG-051 suitable for once-a-day dosing .
DG-051’s Development Status
DG-051 was initially developed by Amgen, Inc . As of now, its global highest R&D status is pending, and it is expected to enter Phase II trials .
作用机制
Target of Action
DG-051, also known as (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid, is a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H) . LTA4H is an enzyme that plays a crucial role in the production of Leukotriene B4 (LTB4), a potent promoter of inflammation .
Mode of Action
DG-051 interacts with its target, LTA4H, by inhibiting its aminopeptidase activity . This inhibition is achieved with an IC50 of 47 nM, indicating a strong affinity between DG-051 and LTA4H . The inhibition of LTA4H leads to a decrease in the production of LTB4 .
Biochemical Pathways
The primary biochemical pathway affected by DG-051 is the leukotriene pathway . By inhibiting LTA4H, DG-051 disrupts the conversion of Leukotriene A4 (LTA4) to LTB4, thereby reducing the overall production of LTB4 . This reduction in LTB4 levels can lead to a decrease in inflammation, as LTB4 is a potent promoter of inflammatory responses .
Pharmacokinetics
DG-051 has been found to have good bioavailability, with low variability between subjects . It has a terminal half-life of approximately 9 hours and measurable concentrations at 24 hours after dosing . These properties suggest that DG-051 has a pharmacokinetic profile suitable for once-a-day dosing .
Result of Action
The primary molecular effect of DG-051’s action is the reduction of LTB4 production . On a cellular level, this can lead to a decrease in inflammation, as LTB4 is known to promote inflammatory responses . Therefore, the inhibition of LTA4H by DG-051 can potentially reduce inflammation-related conditions.
属性
IUPAC Name |
4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCTYSQBVIGZRU-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid | |
CAS RN |
929916-05-2 | |
| Record name | DG-051 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929916052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DG-051 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6WM2IY2LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid (DG-051) exert its therapeutic effect?
A1: DG-051 functions as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H) [, ]. LTA4H is an enzyme responsible for the final step in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator. By inhibiting LTA4H, DG-051 effectively reduces LTB4 production, thereby mitigating the inflammatory response. This mechanism of action makes DG-051 a promising therapeutic candidate for inflammatory diseases such as myocardial infarction, stroke, inflammatory bowel disease, and asthma [, ].
Q2: What is the structural basis for the high potency and selectivity of DG-051 towards LTA4H?
A2: The development of DG-051 involved a combination of fragment-based crystallography screening and iterative medicinal chemistry optimization []. This approach allowed researchers to identify key structural features contributing to high binding affinity and selectivity for LTA4H. While the publications provided don't detail specific SAR studies, they emphasize that ligand efficiency was closely monitored throughout the optimization process, leading to the identification of DG-051 with a Kd of 26 nM for LTA4H [].
Q3: What are the pharmacokinetic properties of DG-051 that make it suitable for clinical development?
A3: DG-051 exhibits favorable pharmacokinetic properties, including high aqueous solubility (>30 mg/mL) and high oral bioavailability (>80% across species) []. These characteristics are crucial for achieving therapeutic concentrations in vivo and support the feasibility of oral administration for clinical use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



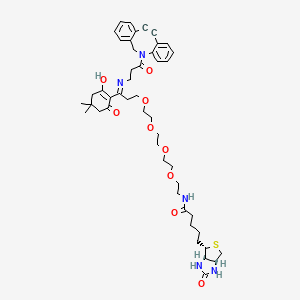
![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)

